3-Amino-4-hydroxypyridine
Description
Significance of Aminohydroxypyridines in Chemical Research
Aminohydroxypyridines, a subclass of pyridine (B92270) derivatives featuring both amino and hydroxyl functional groups, are of particular interest due to their multifaceted reactivity and biological potential. cymitquimica.comchemimpex.com The presence of both a nucleophilic amino group and a hydroxyl group, which can exhibit either nucleophilic or electrophilic character depending on the reaction conditions, makes them valuable intermediates in the synthesis of more complex heterocyclic systems. cymitquimica.combuketov.edu.kz For instance, they serve as precursors for the synthesis of oxazolopyridines, which have shown a range of pharmacological activities, including anti-inflammatory, analgesic, and antifungal properties. sid.iroiccpress.com The strategic placement of the amino and hydroxyl groups on the pyridine ring influences the molecule's electronic properties and its ability to interact with biological targets, making these compounds a focal point in medicinal chemistry research. chemimpex.combuketov.edu.kz
Historical Context of 3-Amino-4-hydroxypyridine Investigations
Detailed Research Findings
Chemical Synthesis and Properties
This compound, with the chemical formula C₅H₆N₂O, can be synthesized through various chemical routes. One reported method involves the reduction of a nitropyridine precursor. Specifically, it can be obtained by the carbamoylation or nitration of 3-hydroxypyridine (B118123) followed by reduction.
The compound is a solid at room temperature and its physical and chemical properties are well-documented. tcichemicals.com
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | |
| Molecular Weight | 110.11 g/mol | ambeed.com |
| Melting Point | 145-149 °C | apolloscientific.co.uk |
| Appearance | Light yellow to Brown powder to crystal | tcichemicals.com |
| Solubility | Soluble in water and alcohol, slightly soluble in chloroform (B151607) and ether. |
The reactivity of this compound is characterized by the interplay of its amino and hydroxyl groups. cymitquimica.com It can undergo reactions such as oxidation to form quinones and nucleophilic substitution, particularly at the amino group.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for identifying the positions of the substituents on the pyridine ring.
Infrared (IR) Spectroscopy: FTIR spectra, obtained using techniques like KBr pellets or Attenuated Total Reflectance (ATR), provide information about the functional groups present in the molecule. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight of the compound.
Raman Spectroscopy: FT-Raman spectroscopy offers complementary vibrational information to IR spectroscopy. nih.gov
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds. chemimpex.com Its bifunctional nature allows it to be a key starting material for creating fused ring systems. For example, it is used in the synthesis of:
Imidazo[1,2-a]pyridines
Pyrido[4,3-b] tcichemicals.comCurrent time information in Bangalore, IN.oxazines
Oxazolo[4,5-b]pyridines: These are synthesized through the condensation reaction of 2-amino-3-hydroxypyridine (B21099) (an isomer) with benzoyl chlorides, often under microwave irradiation. sid.iroiccpress.com A similar approach can be envisioned for this compound.
These resulting compounds are investigated for their potential biological activities. sid.ir
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIBRAGQGFLUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283503 | |
| Record name | 3-Amino-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-39-4 | |
| Record name | 6320-39-4 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Amino-4-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-hydroxypyridine | |
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Synthetic Methodologies and Mechanistic Investigations of 3 Amino 4 Hydroxypyridine
Established Synthetic Routes and Reaction Pathways
The synthesis of 3-Amino-4-hydroxypyridine is predominantly achieved through a multi-step process involving the functionalization of a pyridine (B92270) precursor. The most established methods center on the introduction of a nitrogen-containing group onto the 4-hydroxypyridine (B47283) scaffold, followed by chemical transformation.
Nitration and Reduction Approaches
The most common and well-documented pathway to this compound involves the electrophilic nitration of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone) to introduce a nitro group, followed by the reduction of this group to the desired amine.
The initial step is the nitration of 4-hydroxypyridine. This reaction typically yields 3-nitro-4-hydroxypyridine. A documented method involves treating 4-hydroxypyridine nitrate (B79036) with a mixture of fuming sulfuric acid (oleum) and fuming nitric acid. The subsequent reduction of the intermediate, 3-nitro-4-hydroxypyridine, to this compound is commonly achieved through catalytic hydrogenation.
Amination Strategies
Direct amination strategies to introduce an amino group at the C3 position of 4-hydroxypyridine are less frequently reported than the nitration-reduction sequence. The reactivity of the pyridine ring, which is electron-deficient, generally makes it susceptible to nucleophilic rather than electrophilic attack, complicating direct amination. wikipedia.org
However, various amination reactions on pyridine rings are known, though not always directly applicable to this specific synthesis.
Tschitschibabin Reaction: While a classic method for aminating pyridines (typically at the 2- or 6-position) using sodium amide, its application to substituted pyridines can be complex. For instance, the reaction of 3-hydroxypyridine (B118123) with sodamide has been shown to yield 2,6-diaminopyridine (B39239) under certain conditions. cdnsciencepub.com
Copper-Catalyzed Amination: Copper-based catalysts have been employed for the N-arylation and N-alkylation of hydroxypyridines, which involves forming a bond at the ring's nitrogen atom rather than a carbon atom. acs.orgresearchgate.net
Amination via Pyridyne Intermediates: Recent methodologies have utilized pyridyne intermediates for the regioselective functionalization of pyridines. For example, a copper-catalyzed electrophilic amination has been used to introduce an amino group at the 3-position of a pyridyne generated from a 3-chloropyridine (B48278) derivative. rsc.org
While these strategies highlight diverse approaches to pyridine amination, the direct, high-yield synthesis of this compound via a single-step amination of 4-hydroxypyridine is not an established primary route.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is the crucial reduction step in the nitration-reduction pathway. This method is widely used to convert the nitro group of 3-nitro-4-hydroxypyridine into the 3-amino group. gcwgandhinagar.com The process involves reacting the nitro-substituted precursor with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C). nih.gov The reaction is typically carried out in a suitable solvent system, which can include ethanol, water, or mixtures thereof, sometimes under acidic conditions to facilitate the reaction. nih.gov This method is generally efficient and provides a high yield of the desired amino product.
Reaction Conditions and Optimization Studies in this compound Synthesis
The efficiency of synthesizing this compound is highly dependent on the specific conditions employed during the key nitration and reduction steps. Research has identified several parameters that can be optimized to improve yield and purity.
For the nitration step , harsh acidic conditions are required. One reported method involves adding the nitrate salt of 4-hydroxypyridine to a mixture of fuming nitric acid and concentrated sulfuric acid, followed by heating on a steam bath at 90°C for several hours. Another approach uses 20% oleum (B3057394) (fuming sulfuric acid) with the 4-hydroxypyridine nitrate, starting at low temperatures before heating.
For the catalytic hydrogenation (reduction) step , conditions can be fine-tuned for optimal performance. An example involves using a 5% Pd/C catalyst in an ethanol/water solvent mixture, with the pH adjusted to 1 with hydrochloric acid, to carry out the hydrogenolysis.
The table below summarizes representative reaction conditions for the key transformations.
| Step | Reagents | Solvent/Medium | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Nitration | Fuming Nitric Acid, Concentrated Sulfuric Acid | - | 90 °C | 3 hours | Starting from the nitrate salt of 4-hydroxypyridine. |
| Nitration | 4-hydroxypyridine nitrate, 20% Oleum | - | Ice bath, then heated | Overnight | Oleum is added cautiously at low temperature. |
| Catalytic Hydrogenation | H₂, 5% Pd/C | Ethanol/Water | Not specified | 4 hours | pH adjusted to 1 with HCl. |
Industrial-Scale Preparation Methods and Process Intensification for this compound
For industrial applications, the synthesis of this compound requires processes that are scalable, efficient, and safe. The established laboratory-scale nitration and reduction route forms the basis for large-scale production. However, process intensification strategies are often employed to improve sustainability, safety, and cost-effectiveness.
Key considerations for industrial synthesis include:
Continuous Flow Reactors: Exothermic reactions like nitration pose a significant risk of thermal runaway on a large scale. google.comgoogle.com Using continuous flow reactors or microreactors allows for superior temperature control, rapid heat dissipation, and safer handling of hazardous reagents like fuming nitric and sulfuric acids. google.com This technology can significantly reduce reaction times and improve product consistency.
Catalyst Optimization and Recycling: In the catalytic hydrogenation step, optimizing the catalyst (e.g., type, loading, and support) is crucial for maximizing efficiency. Developing methods for catalyst recovery and recycling is essential for making the process more economical and environmentally friendly on an industrial scale.
Purification Techniques: Large-scale purification methods such as industrial-scale recrystallization and chromatography are employed to achieve the high purity required for pharmaceutical and other applications. gcwgandhinagar.com
While specific proprietary industrial processes for this compound are not extensively detailed in public literature, the general trend in chemical manufacturing points towards the adoption of intensified processes like flow chemistry to address the challenges of traditional batch production. acs.org
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound.
The key nitration step is an electrophilic aromatic substitution. The reaction is governed by the electronic properties of the 4-hydroxypyridine molecule. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, similar to nitrobenzene. wikipedia.orggcwgandhinagar.com However, the hydroxyl group at the 4-position is a powerful activating group that directs electrophiles to the ortho positions (C3 and C5). This activating effect of the -OH group overcomes the deactivating effect of the ring nitrogen, allowing nitration to occur at the 3-position.
A critical aspect of the reactivity of 4-hydroxypyridine is its existence in a tautomeric equilibrium with 4-pyridone. chemtube3d.com In aqueous solutions and other polar solvents, the 4-pyridone form, which has an amide-like character, is significantly favored. chemtube3d.comcdnsciencepub.com Mechanistic studies on related reactions, such as bromination and hydrogen exchange, indicate that electrophilic substitution occurs on the more reactive pyridone tautomer (or its conjugate acid/anion depending on pH). cdnsciencepub.comscispace.com The reaction proceeds via attack of the electrophile (e.g., the nitronium ion, NO₂⁺) on the electron-rich C3 position of the pyridone tautomer, leading to the formation of a cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.
Chemical Reactivity and Transformational Studies of 3 Amino 4 Hydroxypyridine
Oxidation Reactions and Product Characterization
The oxidation of 3-amino-4-hydroxypyridine can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar hydroxypyridine derivatives is a known transformation. For instance, the oxidation of 2-hydroxymethyl-pyridin-4(1H)-one derivatives with activated manganese (IV) oxide can yield the corresponding aldehydes. nih.gov It is plausible that under controlled oxidation, the hydroxyl group of this compound could be oxidized to a ketone, forming a pyridone derivative. The amino group could also be susceptible to oxidation, potentially leading to nitro or nitroso derivatives, or even polymerization.
Characterization of oxidation products would typically involve a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations for Characterization |
| Infrared (IR) Spectroscopy | Appearance of a strong carbonyl (C=O) stretching band if a pyridone is formed. Changes in the N-H and O-H stretching regions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the aromatic proton signals due to changes in electron density. Disappearance of the hydroxyl proton signal. |
| Mass Spectrometry (MS) | An increase in the molecular weight corresponding to the addition of oxygen atoms or other changes in the molecule. |
Further research is needed to fully characterize the specific products formed from the oxidation of this compound under various conditions.
Reduction Reactions and Dihydro Derivative Formation
The reduction of the pyridine (B92270) ring in this compound can be achieved through catalytic hydrogenation. This process typically converts the aromatic pyridine ring into a saturated piperidine (B6355638) ring. The catalytic hydrogenation of hydroxypyridines has been shown to be challenging but can be accomplished under specific conditions. google.com For instance, using a platinum group metal catalyst in the presence of an anhydride (B1165640) of a lower saturated aliphatic monocarboxylic acid, followed by hydrolysis, can effectively reduce hydroxypyridines to hydroxypiperidines. google.com Another approach involves using a rhodium oxide (Rh₂O₃) catalyst, which has been effective for the hydrogenation of various functionalized pyridines under mild conditions. rsc.org The use of a PtO₂ catalyst in glacial acetic acid has also been reported for the hydrogenation of substituted pyridines to their corresponding piperidine derivatives. asianpubs.org
The formation of a dihydro derivative, specifically a dihydropyridine (B1217469), is an intermediate step in the complete reduction to a piperidine. Isolating stable dihydropyridine derivatives often requires specific reaction conditions and reagents.
| Catalyst | Conditions | Product |
| Platinum group metal | Acetic anhydride, then hydrolysis | 3-Amino-4-hydroxypiperidine |
| Rhodium oxide (Rh₂O₃) | Molecular hydrogen (5 bar), 40 °C | 3-Amino-4-hydroxypiperidine |
| Platinum(IV) oxide (PtO₂) | Glacial acetic acid, 50-70 bar H₂ | 3-Amino-4-hydroxypiperidine |
Nucleophilic Substitution Reactions Involving the Amino Group
The amino group of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. cymitquimica.com One common reaction is diazotization, where the amino group is converted into a diazonium salt by treatment with nitrous acid. This diazonium salt can then be displaced by a wide range of nucleophiles, such as halides, cyanide, or a hydroxyl group, providing a versatile method for synthesizing a variety of substituted pyridines.
Another important reaction is acylation, where the amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction can be used to protect the amino group or to introduce specific acyl moieties that may be important for the biological activity of the final molecule. For instance, the reaction with decanoyl chloride in the presence of a base would yield the corresponding N-decanoyl-3-amino-4-hydroxypyridine. researchgate.net
Furthermore, the amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases (imines). nih.gov These Schiff bases are themselves versatile intermediates and can be further reduced to form secondary amines.
| Reaction Type | Reagents | Product Type |
| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |
| Acylation | Acid Chlorides, Anhydrides | Amide |
| Schiff Base Formation | Aldehydes, Ketones | Imine |
Reactivity Profile Influenced by Functional Group Proximity
The ortho-relationship between the amino and hydroxyl groups can also lead to intramolecular interactions and specific reaction pathways. For example, intramolecular hydrogen bonding between the two groups can affect their acidity, basicity, and reactivity. This proximity is also crucial in the formation of certain heterocyclic systems through intramolecular cyclization reactions. The presence of these adjacent functional groups can direct the regioselectivity of reactions. For instance, in metal-catalyzed C-H activation reactions, the directing effect of these groups can lead to selective functionalization at specific positions on the pyridine ring. academie-sciences.frresearchgate.net
The electronic effects of substituents on the pyridine ring are known to influence reaction rates. Electron-donating groups generally increase the rate of reactions where the pyridine nitrogen acts as a nucleophile, such as in the formation of metal complexes. nih.govacademie-sciences.fr
Formation of Coordination Compounds with Metal Centers
This compound can act as a ligand to form coordination compounds with various metal centers. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can both act as donor atoms, allowing the molecule to function as a bidentate chelating agent. nih.gov The amino group can also participate in coordination, potentially making it a tridentate ligand under certain conditions.
The formation of stable metal complexes is a significant aspect of the chemistry of hydroxypyridinone derivatives, which are structurally related to this compound. nih.govkcl.ac.uk These compounds are known to form stable complexes with a variety of metal ions, including iron(III). nih.govkcl.ac.uknih.gov The synthesis of these complexes often involves reacting the ligand with a metal salt in a suitable solvent, sometimes under reflux.
The resulting metal complexes can have distinct geometries, such as octahedral or square-planar, depending on the metal ion and the stoichiometry of the reaction. nih.gov The formation of these complexes can be confirmed by various analytical techniques, including UV-Vis spectroscopy to observe d-d transitions and single-crystal X-ray diffraction to determine the precise three-dimensional structure.
| Metal Ion | Potential Coordination Sites | Common Complex Geometry |
| Fe(III) | Pyridine Nitrogen, Hydroxyl Oxygen | Octahedral |
| Cu(II) | Pyridine Nitrogen, Hydroxyl Oxygen, Amino Nitrogen | Square-planar or Octahedral |
| Pt(II) | Pyridine Nitrogen | Square-planar |
| Y(III) | Pyridine Nitrogen | - |
Chemical Transformations Leading to Biologically Active Molecules
This compound serves as a valuable starting material for the synthesis of a wide array of biologically active molecules. chemimpex.comcymitquimica.com Its structure is a key component in the development of pharmaceuticals and agrochemicals. chemimpex.com
Derivatives of 3-hydroxypyridin-4-one, which can be synthesized from precursors like this compound, have shown promise as anti-tyrosinase and antioxidant agents. nih.govrsc.org The synthesis of these derivatives often involves multi-step reaction sequences, including condensation and cyclization reactions. nih.govresearchgate.net
Furthermore, the scaffold of this compound can be incorporated into more complex molecular architectures through reactions like the Baylis-Hillman reaction or multicomponent reactions to create novel heterocyclic compounds with potential therapeutic applications, such as antitumor agents. mdpi.comsmolecule.com For example, derivatives have been investigated as selective inhibitors in cancer therapy. smolecule.com The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the fine-tuning of the biological activity and pharmacokinetic properties of the resulting molecules. mdpi.com
Derivatization Strategies and Analog Design for Advanced Research of 3 Amino 4 Hydroxypyridine
Synthesis of Substituted 3-Amino-4-hydroxypyridine Derivatives
The functional groups of this compound—the amino group, the hydroxyl group, and the pyridine (B92270) ring itself—offer multiple sites for chemical modification.
The primary amino group is a key site for derivatization, allowing for the introduction of a wide array of functionalities. Common modifications involve acylation, alkylation, and the formation of Schiff bases. For instance, acylation of the amino group is a fundamental step in the synthesis of more complex structures. In the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives, the amino group is part of an amino acid amide fragment, which can be further modified. nih.gov For analytical purposes, the amino group can be acylated using reagents like acetic anhydride (B1165640) to increase the volatility and stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.net
Table 1: Examples of Reactions at the Amino Group
| Reaction Type | Reagent Example | Product Type | Purpose |
|---|---|---|---|
| Acylation | Acetic Anhydride | N-acetyl derivative | Analytical Derivatization |
The hydroxyl group, exhibiting tautomerism with the pyridone form, can undergo O-alkylation and O-acylation to yield various ethers and esters. nih.gov These modifications can significantly alter the solubility, and electronic properties of the molecule. Similar to the amino group, the hydroxyl function is reactive towards acylating agents like acetic anhydride, a technique employed in in situ derivatization for analytical quantification to protect the reactive group. mdpi.comresearchgate.net The goal of such derivatization is to make the analyte more volatile and less reactive, thereby improving its chromatographic behavior.
Table 2: Examples of Reactions at the Hydroxyl Group
| Reaction Type | Reagent Example | Product Type | Purpose |
|---|---|---|---|
| Acylation | Acetic Anhydride | O-acetyl derivative | Analytical Derivatization |
The pyridine ring of this compound serves as a foundation for building more complex heterocyclic systems. The adjacent amino and hydroxyl groups are perfectly positioned to participate in cyclization reactions. For example, reaction with ethyl 2-chloro-3-oxopropanoate leads to the formation of ethyl pyrido[4,3-b] capes.gov.brrsc.orgoxazine-2-carboxylate, a fused heterocyclic system. capes.gov.br Furthermore, methods have been developed for the synthesis of 4-aryl-substituted derivatives, demonstrating that the ring itself can be functionalized. nih.gov These strategies allow for the creation of rigid, polycyclic structures that are of interest in various fields of chemical research.
Alterations at the Hydroxyl Group
Design Principles for Novel this compound Analogs
The design of novel analogs of this compound is guided by several key principles aimed at fine-tuning the molecule's properties. One such principle is fragment-based hybridization, where the core structure is combined with other pharmacophores to create new chemical entities. rsc.orgvwr.com
The inherent reactivity of the molecule is also a critical consideration. The electronic nature of substituents on the pyridine ring can significantly influence the outcome of chemical reactions. researchgate.net For example, the position of a nitro group on an aminobenzoic acid, an analogous system, was found to have a significant influence on the outcome of cyclization reactions. researchgate.net This highlights the importance of understanding the electronic interplay between the amino, hydroxyl, and other ring substituents when designing new analogs. The goal is often to create derivatives with specific spatial arrangements and electronic distributions to achieve desired interaction capabilities.
Comparison of Reactivity and Potential Applications with Isomeric Aminohydroxypyridines
Isomerism plays a crucial role in determining the chemical reactivity and properties of aminohydroxypyridines. numberanalytics.com Molecules with the same chemical formula but different arrangements of atoms can exhibit vastly different behaviors. numberanalytics.comnih.govdiva-portal.org
The reactivity of this compound can be contrasted with its isomers, such as 2-amino-3-hydroxypyridine (B21099), 2-amino-4-hydroxypyridine, and 4-amino-3-hydroxypyridine. capes.gov.brbiosynth.comresearchgate.net For example, while this compound reacts with ethyl 2-chloro-3-oxopropanoate to form a pyrido[4,3-b] capes.gov.brrsc.orgoxazine derivative, its isomer 2-amino-3-hydroxypyridine yields an imidazo[1,2-a]pyridine (B132010) derivative under similar conditions. capes.gov.br This demonstrates how the relative positioning of the amino and hydroxyl groups dictates the regioselectivity of the cyclization reaction, leading to fundamentally different heterocyclic scaffolds. The catabolism of 4-hydroxypyridine (B47283) proceeds via hydroxylation to 3,4-dihydroxypyridine, indicating the ring's susceptibility to oxidative modification, a reaction pathway that would be influenced by the presence and position of an amino group in an isomer. mdpi.com
Table 3: Reactivity Comparison of Aminohydroxypyridine Isomers
| Isomer | Reaction with Ethyl 2-chloro-3-oxopropanoate | Resulting Fused System |
|---|---|---|
| This compound | Cyclocondensation | Pyrido[4,3-b] capes.gov.brrsc.orgoxazine capes.gov.br |
In Situ Derivatization Techniques for Analytical Applications in Complex Matrices
Quantifying polar compounds like this compound in complex samples, such as cosmetic or environmental matrices, presents analytical challenges due to their high reactivity and low volatility. mdpi.comresearchgate.net In situ derivatization is a powerful technique used to overcome these issues, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com
This process involves adding a derivatizing reagent directly to the sample to convert the analyte into a more stable and volatile form. For aminohydroxypyridines, which contain reactive amine and hydroxyl groups, acetic anhydride is a commonly used reagent. mdpi.comresearchgate.net It reacts with these functional groups in a process called acylation, effectively "capping" them and preventing unwanted reactions during analysis. mdpi.com This allows for accurate quantification even at low concentrations. mdpi.com Another reagent, hexylchloroformate, has also been used to derivatize arylamines and aminopyridines for analytical purposes. researchgate.net These methods are crucial for regulatory monitoring and quality control where precise measurement of such compounds is required. mdpi.comresearchgate.net
Applications in Advanced Organic Synthesis Utilizing 3 Amino 4 Hydroxypyridine
Utilization as a Crucial Intermediate in Pharmaceutical Synthesis
3-Amino-4-hydroxypyridine serves as a fundamental scaffold in medicinal chemistry, enabling the development of novel therapeutic agents. netascientific.com Its ability to be chemically modified at multiple positions allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery.
Precursor for Neurological Disorder Therapeutics
The 3-hydroxypyridin-4-one scaffold, derived from precursors like this compound, is a key structural motif in the design of agents for neurological disorders. researchgate.net Specifically, these compounds have been investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme implicated in the progression of Parkinson's disease. researchgate.net By inhibiting COMT, the breakdown of levodopa, a primary treatment for Parkinson's, is reduced, thereby increasing its bioavailability in the brain. researchgate.net
Research has focused on creating non-nitrocatechol COMT inhibitors to avoid potential side effects associated with earlier generations of these drugs. researchgate.netresearchgate.net Synthetic routes often involve the reaction of a starting material like maltol (B134687) with primary amines to form the core 3-hydroxypyridin-4-one structure. researchgate.net A series of these derivatives have demonstrated in vitro inhibitory activity against COMT, with IC50 values indicating their potential as lead compounds for further development. researchgate.net
Table 1: Research Findings on 3-Hydroxypyridin-4-one Derivatives as COMT Inhibitors
| Compound Class | Target Enzyme | Therapeutic Area | Key Findings |
|---|
Synthesis of Anti-inflammatory Agents
Derivatives of this compound have shown promise in the development of new anti-inflammatory agents. chemimpex.comresearchgate.net The anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives are thought to be linked to their iron-chelating properties. researchgate.net Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, and modulating iron availability can impact their activity. researchgate.net
Studies have explored various derivatives, including Schiff bases formed from the condensation of an amino compound with a carbonyl compound, which exhibit a broad range of biological activities, including anti-inflammatory properties. researchgate.net The presence of a hydroxypyridine ring in certain synthesized molecules has been shown to strongly influence their binding to cyclooxygenase enzymes (COX-2), a key target in anti-inflammatory drug design. mdpi.com
Development of Anticancer Compounds
The this compound moiety is a valuable pharmacophore in the design of novel anticancer agents. chemimpex.comnih.gov Its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govmdpi.com The mechanism of action is often linked to their ability to chelate iron, which is essential for cell proliferation, making iron chelation a potential strategy for cancer therapy. nih.gov
Research has demonstrated that the introduction of hydrophobic functional groups onto the pyridinone ring can enhance the cytotoxic activity of these compounds. nih.gov For instance, a series of 3-hydroxypyridin-4-one derivatives showed varying levels of cytotoxicity against HeLa cancer cells, with the IC50 values being influenced by the lipophilicity of the substituents. nih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which can be conceptually related to hydroxypyridine structures, have been identified as promising anticancer candidates with antioxidant properties. mdpi.com
Table 2: Cytotoxicity of 3-Hydroxypyridin-4-one Derivatives
| Compound | Cancer Cell Line | Measurement | Result |
|---|---|---|---|
| Compound 4e (a 3-hydroxypyridin-4-one derivative) | HeLa | IC50 | 30 µM nih.gov |
| Compound 4f (a 3-hydroxypyridin-4-one derivative) | HeLa | IC50 | 700 µM nih.gov |
Role as a Building Block for Diverse Heterocyclic Systems
This compound is classified as a heterocyclic building block, a fundamental component in the synthesis of more complex ring structures. Heterocyclic compounds are a cornerstone of organic and medicinal chemistry due to their prevalence in biologically active molecules. The amino and hydroxyl groups on the pyridine (B92270) ring of this compound provide reactive sites for a variety of chemical transformations, enabling the construction of fused and substituted heterocyclic systems. chemimpex.com For example, it can be used in reactions to create pyrido[4,3-b] chemimpex.comnetascientific.comoxazines and pyrido[4,3-b] chemimpex.comnetascientific.comthiazines, which have been explored as potential anticancer agents. thegoodscentscompany.com
Incorporation into Agrochemical Formulations
In the agricultural sector, this compound and its derivatives are utilized in the formulation of agrochemicals. chemimpex.com These compounds contribute to effective pest control and crop protection strategies. chemimpex.comnetascientific.com The unique chemical structure of this compound allows for its incorporation into molecules that can enhance the efficacy of certain pesticides and herbicides. netascientific.com This contributes to improved agricultural productivity and more sustainable farming practices. netascientific.com
Applications in Material Science Research
The versatility of this compound extends to the field of material science. chemimpex.com Its properties make it a candidate for the development of new materials with unique characteristics, such as specialized polymers and coatings that can offer improved thermal stability, conductivity, and durability. chemimpex.comnetascientific.com Furthermore, it is employed in the production of dyes and pigments, where its ability to form stable complexes enhances color properties. chemimpex.com Some synthesized 3-aminopyridin-2(1H)-one derivatives, structurally related to this compound, have been identified as effective phosphors with high quantum yields, indicating their potential use in luminescent materials and optical applications. researchgate.net
Development of Dyes and Pigments
The structure of this compound is well-suited for the synthesis of chromophores, particularly azo dyes. chemimpex.com The presence of a primary aromatic amino group allows it to undergo diazotization, a standard reaction in azo dye synthesis. nih.gov This process involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This reactive intermediate can then be coupled with various electron-rich aromatic compounds (coupling components) to form a stable azo compound, characterized by the -N=N- functional group which acts as the primary chromophore. nih.govrsc.org
Arylazo pyridone dyes, known for their bright hues, are a significant class of dyes derived from aminopyridine precursors. emerald.com The synthesis typically involves the diazotization of an aromatic or heteroaromatic amine, which is then coupled with a compound that can form a pyridone ring. In many synthetic routes, intermediates derived from aminopyridines are cyclized with reagents like cyanoacetamide to yield the final pyridone dye structure. emerald.com
Research on analogous compounds provides insight into the specific synthetic pathways. For example, an azo dye has been synthesized by coupling diazotized 2-amino-3-hydroxy pyridine with 2-naphthol (B1666908) under cold conditions. aip.org This demonstrates a direct application of an aminohydroxypyridine isomer in forming a colored compound. The resulting dye acts as a bidentate ligand, coordinating with metal ions to form complexes. aip.org Similarly, other studies have utilized substituted aminopyridones as diazo components to create novel azo dyes with varying absorption properties depending on the substituents and solvents used. researchgate.net The general process for creating arylazopyridone dyes involves diazotization, coupling with a β-diketoester, and subsequent cyclization with cyanoacetamide. emerald.com These pyridone-based dyes are valued for dyeing synthetic fibers like polyester. emerald.com
Table 1: Examples of Synthesized Pyridine Azo Dyes and Intermediates This table presents data on azo dyes synthesized from related aminopyridine precursors, illustrating the general characteristics of this dye class.
| Compound Name | Precursors | Molecular Formula | Color/Properties | Reference |
|---|---|---|---|---|
| Azo dye [LH] | 2-amino-3-hydroxy pyridine, 2-naphthol | C₅H₁₂N₃O₂ | Forms Fe(II) and Fe(III) complexes. | aip.org |
| 4-Methyl-5-((4-nitrophenyl)diazenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | 4-nitroaniline, Benzoyl acetone, Cyanoacetamide | C₁₉H₁₃N₅O₃ | Dark red crystals, λmax depends on solvent. | nih.gov |
| 5-((4-Bromophenyl)diazenyl)-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile | 4-bromoaniline, Dibenzoyl methane, Cyanoacetamide | C₂₄H₁₅N₄OBr | Golden brown crystals. | nih.gov |
| 5-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Aminoantipyrene, Benzoyl acetone, Cyanoacetamide | C₂₇H₂₂N₆O₂ | Dark red crystals. | nih.gov |
Synthesis of Coordination Polymers
This compound is a versatile ligand for the construction of coordination polymers due to its multiple potential coordination sites: the nitrogen atom of the pyridine ring, the amino group, and the hydroxyl group. These sites can bind to metal ions, acting as a bridge between them to form extended one-, two-, or three-dimensional networks. sciencepg.comnih.gov The ability of aminopyridines and their derivatives to form stable complexes is a key feature in their application in coordination chemistry. chemimpex.comijarsct.co.in
Research on related aminopyridine ligands demonstrates their utility in forming coordination polymers. For instance, 3-aminopyridine (B143674) has been used to synthesize a one-dimensional (1D) coordination polymer with Cadmium(II), [Cd(4-aminopyridine)₂(NCS)Cl], where the cadmium ion is coordinated by nitrogen atoms from the pyridine rings and bridging isothiocyanate molecules. nih.gov In another example, copper complexes with 3-aminopyridine, [Cu(3-aminopyridine)₂(NCS)₂], form intricate 3D networks through hydrogen bonding between the primary 1D chains. nih.gov The formation of these extended structures is highly dependent on the metal ion, the aminopyridine ligand, and the presence of co-ligands. researchgate.net Schiff base derivatives of aminohydroxypyridines have also been synthesized to create ligands that form complexes with various transition metals like Mn(II), Co(II), and Ni(II). journalijar.com
Table 2: Structural Data of Coordination Compounds with Aminopyridine Ligands This table summarizes structural features of coordination polymers and complexes synthesized using aminopyridine ligands, highlighting their role in forming extended networks.
| Compound Formula | Ligand(s) | Metal Ion | Coordination Geometry | Structure Type | Reference |
|---|---|---|---|---|---|
| [Cu(3-aminopyridine)₂(NCS)₂] | 3-aminopyridine, Isothiocyanate | Cu(II) | Square pyramidal | 1D chains linked into a 3D network via H-bonds | nih.gov |
| [Cd(4-aminopyridine)₂(NCS)Cl] | 4-aminopyridine (B3432731), Isothiocyanate, Chloride | Cd(II) | Octahedral | 1D coordination polymer | nih.gov |
| [Fe(Triapine)₂]⁺ | Triapine (a 3-aminopyridine derivative) | Fe(III) | Not specified | Complex cation | acs.orgnih.gov |
| [Ga(Triapine)₂]⁺ | Triapine (a 3-aminopyridine derivative) | Ga(III) | Not specified | Complex cation | acs.orgnih.gov |
Medicinal Chemistry and Pharmacological Investigations of 3 Amino 4 Hydroxypyridine and Its Derivatives
Antimicrobial Activity Assessment
Derivatives of the 3-hydroxypyridine-4-one scaffold, structurally related to 3-amino-4-hydroxypyridine, have demonstrated notable antimicrobial properties. These compounds are of particular interest as the rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. benthamdirect.com
Antibacterial Efficacy Studies
Several studies have highlighted the antibacterial potential of 3-hydroxypyridine-4-one derivatives. For instance, a new series of these derivatives was synthesized and evaluated for their effects against various microorganisms. benthamdirect.com One compound, designated as 6c, which features a methoxy (B1213986) group at the meta position of a phenyl ring, was found to be the most active against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL. benthamdirect.comresearchgate.net This potency was greater than that of the reference drug, ampicillin (B1664943). benthamdirect.com
In another study, a series of Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones were screened for their antibacterial activity. nih.gov The research indicated that these compounds exhibited a promising quantitative structure-activity relationship (QSAR) for their activity against Staphylococcus aureus. nih.gov Furthermore, other synthesized hydroxypyridone derivatives have shown variable inhibitory effects, with many demonstrating greater activity against Gram-positive bacteria like S. aureus and Bacillus subtilis compared to Gram-negative bacteria. tandfonline.com Some of these compounds were found to be as potent as ampicillin against certain strains. tandfonline.com
The introduction of different functional groups to the core structure has been shown to significantly influence antibacterial efficacy. For example, thioureido derivatives have demonstrated a broad spectrum of antimicrobial activity. tandfonline.com Additionally, cephalosporins incorporating a 4-hydroxypyridine-3-carbonylamino moiety have exhibited strong antibacterial action against a range of Gram-positive and Gram-negative bacteria, including strains insensitive to other antibiotics. nih.gov
Table 1: Antibacterial Activity of Selected 3-Hydroxypyridine (B118123) Derivatives
| Compound/Derivative | Test Organism(s) | Key Finding (MIC) | Reference(s) |
|---|---|---|---|
| Compound 6c | S. aureus, E. coli | 32 µg/mL | benthamdirect.comresearchgate.net |
| Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones | S. aureus | Showed good QSAR model | nih.gov |
| Thioureido derivatives | Various bacteria | Broad-spectrum activity | tandfonline.com |
| Cephalosporin with 4-hydroxypyridine-3-carbonylamino | Gram-positive and Gram-negative bacteria | Strong antibacterial activity | nih.gov |
| Compound 22d | S. aureus, E. coli, B. subtilis | 6.25-12.5 µg/mL | tandfonline.com |
Antifungal Efficacy Studies
The antifungal properties of 3-hydroxypyridine-4-one derivatives have also been a subject of investigation. In one study, a series of these derivatives showed moderate antifungal effects against Candida albicans and Aspergillus niger, with MIC values ranging from 128 to 512 µg/mL. benthamdirect.com Another study involving Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones demonstrated a good QSAR model for their antifungal activity against C. albicans. nih.gov
Research has also shown that certain hydroxypyridone derivatives can produce significant growth inhibitory activity against C. albicans. tandfonline.com For instance, some synthesized compounds exhibited MIC values between 12.5 and 100 µg/mL when compared to the standard antifungal, clotrimazole. tandfonline.com The structural modifications, such as the introduction of specific substituents, have been shown to influence the antifungal potency. researchgate.net For example, derivatives with ortho-methoxy, ortho-hydroxy, and para-methyl substitutions on a phenyl ring showed the best activity against A. niger with MIC values of 64 μg/mL. researchgate.net
Table 2: Antifungal Activity of Selected 3-Hydroxypyridine Derivatives
| Compound/Derivative | Test Organism(s) | Key Finding (MIC) | Reference(s) |
|---|---|---|---|
| 3-hydroxypyridine-4-one derivatives | C. albicans, A. niger | 128-512 µg/mL | benthamdirect.com |
| Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones | C. albicans | Showed good QSAR model | nih.gov |
| Various hydroxypyridone derivatives | C. albicans | 12.5-100 µg/mL | tandfonline.com |
| Derivatives with ortho-methoxy, ortho-hydroxy, para-methyl substitutions | A. niger | 64 μg/mL | researchgate.net |
Anticancer Activity Profiling
The potential of this compound derivatives as anticancer agents has been an active area of research. chemimpex.com These compounds have been utilized in the synthesis of novel drug candidates with potential anti-cancer properties. chemimpex.com Studies have shown that some derivatives exhibit cytotoxic activity against various cancer cell lines.
For instance, a series of 3-hydroxypyridin-4-one derivatives were evaluated for their cytotoxic effects on HeLa cancer cells. nih.gov The study found that the introduction of a more hydrophobic functional group, such as a butyl group, on the nitrogen of the pyridinone ring resulted in higher cytotoxic activity. nih.gov Specifically, compound 4e, with a higher partition coefficient, showed a lower IC50 value of 30 μM, indicating greater cytotoxicity compared to other synthesized compounds. nih.gov
In another study, transition metal complexes of 3-aminopyridine (B143674) were tested for their in-vitro cytotoxic activity in human lung cancer cell lines (A-549). scirp.orgscirp.org The results indicated that coordination to a cobalt ion (Co2+) generally increased the cytotoxicity, whereas nickel (Ni2+) complexes showed reduced cytotoxic activity compared to the metal-free 3-aminopyridine. scirp.orgscirp.org
Furthermore, the 4-hydroxy-2-pyridone derivative sambutoxin (B610674) has been identified as a potent anticancer drug candidate. acs.org In vitro studies demonstrated that sambutoxin could inhibit the proliferation of various cancer cells by inducing the production of reactive oxygen species (ROS), which leads to DNA damage and cell cycle arrest at the G2/M phase. acs.org Additionally, certain 3-hydroxypyridine-2-thione-based histone deacetylase (HDAC) inhibitors have shown anticancer activities against various cancer cell lines. acs.org
Neuroprotective Potential and Targeting Neurological Pathways
Derivatives of 3-hydroxypyridine have shown promise as neuroprotective agents, particularly in the context of ischemic brain injury. semanticscholar.orgrrpharmacology.ruresearchgate.net These compounds are being investigated for their ability to mitigate the secondary damage that occurs after events like intracerebral hemorrhage. semanticscholar.orgrrpharmacology.ru
In a study using a rat model of intracerebral hemorrhage, several 3-hydroxypyridine derivatives were administered. semanticscholar.orgrrpharmacology.ru The findings indicated that some of these compounds had a positive effect on the survival rate of the animals and led to a more rapid resolution of pathological symptoms. semanticscholar.orgrrpharmacology.ruresearchgate.net Histological examination of brain slices confirmed a more rapid decrease in the size of perifocal edema and less damage to neurons and glial elements in the treated groups. rjeid.com
Specifically, compounds designated as LKhT 4-97 and LKhT 11-02 demonstrated the most pronounced neuroprotective properties, with treated rats showing a more favorable clinical course of the pathology. semanticscholar.orgrrpharmacology.ru The neuroprotective effects of these derivatives are thought to be related to their antioxidant properties, which can help to correct oxidative stress and prevent secondary ischemic injury. semanticscholar.org
Anti-inflammatory Property Evaluations
The anti-inflammatory potential of this compound and its derivatives has been another significant focus of pharmacological research. chemimpex.comcymitquimica.com Derivatives of 3-hydroxy-pyridine-4-one, in particular, have been shown to possess anti-inflammatory effects. nih.govnih.govresearchgate.net
In one study, three new derivatives of 3-hydroxy-pyridine-4-one (compounds A, B, and C) were investigated for their anti-inflammatory activity using carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.govresearchgate.net All three compounds demonstrated significant anti-inflammatory activity in both models. nih.govnih.govresearchgate.net Compound A showed the greatest potency, which was suggested to be due to the presence of a benzyl (B1604629) group substitution on the pyridine (B92270) ring. nih.govnih.gov
The proposed mechanism for the anti-inflammatory effect of these derivatives is related to their iron-chelating properties. nih.govnih.gov Key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.govnih.gov By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing inflammation. nih.govnih.gov
Table 3: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives
| Compound | Test Model | Key Finding | Reference(s) |
|---|---|---|---|
| Compound A | Carrageenan-induced paw edema | 67% inhibition at 20 mg/kg | nih.gov |
| Compound B | Carrageenan-induced paw edema | Significant inhibition at 200 and 400 mg/kg | nih.gov |
| Compound C | Carrageenan-induced paw edema | Significant inhibition at 100 and 200 mg/kg | nih.gov |
| Compound A | Croton oil-induced ear edema | 37% inhibition at 20 mg/kg | nih.gov |
| Compound B | Croton oil-induced ear edema | 43% inhibition at 400 mg/kg | nih.gov |
| Compound C | Croton oil-induced ear edema | 50% inhibition at 200 mg/kg | nih.gov |
Enzyme Activity Modulation, Including Inhibition Studies
The ability of this compound derivatives to modulate the activity of various enzymes is a key aspect of their pharmacological profile. This includes the inhibition of enzymes involved in a range of pathological processes.
One area of focus has been the inhibition of metalloenzymes. For instance, 3-hydroxypyridine-4-one derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. rsc.org In one study, synthesized derivatives showed tyrosinase inhibitory effects with IC50 values in the micromolar range, with some compounds demonstrating potent activity. rsc.org
Derivatives of 3-hydroxypyridine have also been identified as inhibitors of other enzymes. For example, a series of 4-hydroxypyridazin-3(2H)-one derivatives, which are structurally related to 3-hydroxypyridinones, were identified as novel and potent inhibitors of D-amino acid oxidase (DAAO). nih.gov DAAO is an enzyme that catalyzes the oxidation of D-amino acids, and its inhibition has therapeutic potential in neurological disorders. nih.gov
Furthermore, 3-hydroxypyridine-2-thione has been identified as a novel zinc-binding group for the inhibition of histone deacetylases (HDACs). acs.org Structure-activity relationship studies have led to the development of small molecules with selective inhibitory activity against specific HDAC isoforms, which have shown anticancer activity. acs.org Additionally, pyridinic analogues of the anti-inflammatory drug nimesulide (B1678887) have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. acs.org
Antioxidant Activity Mechanisms and Potency
The antioxidant properties of 3-hydroxy-4-pyridone derivatives, the core structure of which is related to this compound, are attributed to two primary mechanisms: metal chelation and free radical scavenging. The α-hydroxyketone arrangement within the pyridinone ring is crucial for these activities. nih.govmui.ac.ir
A key feature of these compounds is their ability to chelate divalent and trivalent metal ions, particularly Fe(II) and Fe(III). nih.govmui.ac.ir This action helps to inhibit the formation of highly reactive oxygen species through Fenton and Haber-Weiss reactions. nih.govmui.ac.ir While effective as iron chelators, their ability to chelate Fe(II) may not be as significant as their affinity for Fe(III). mui.ac.ir
The second mechanism is direct free radical scavenging. Tautomerism within the hydroxypyridinone ring can create a catechol-like configuration, which enhances its radical scavenging capabilities. nih.govmui.ac.irmui.ac.ir The presence of an imine moiety in certain Schiff base derivatives can further stabilize this catechol tautomer, leading to greater antioxidant activity. mui.ac.ir Studies have indicated that the free radical scavenging activity of 3-hydroxypyridine-4-one is superior to its 1-methylated derivatives. mui.ac.ir
Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the specific pathways of antioxidant action. nih.govresearchgate.net These computational analyses of electronic and energetic descriptors, such as bond dissociation enthalpy (BDE) and ionization potential (IP), suggest that the Sequential Proton-Loss Electron Transfer (SPLET) mechanism is the preferred pathway for the antioxidant activity of these derivatives. nih.govresearchgate.net The potency of these compounds has been quantified experimentally using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC₅₀ or EC₅₀ values. nih.govsemanticscholar.org
Table 1: Antioxidant Activity (DPPH Radical Scavenging) of Selected 3-Hydroxypyridin-4-one Derivatives This table is interactive. You can sort and filter the data.
| Compound | Substituent Group | EC₅₀ (mM) | Reference |
|---|---|---|---|
| 6a | 2-NO₂ | 0.032 | semanticscholar.org |
| 6b | 4-F | 0.012 | semanticscholar.org |
| 6e | 4-iso-propyl | 0.014 | semanticscholar.org |
| HP3 | - | Significant Activity* | nih.govresearchgate.net |
| HP4 | - | Significant Activity* | nih.govresearchgate.net |
| Va | - | High Activity** | mui.ac.ir |
| Vb | - | High Activity** | mui.ac.ir |
Investigations as HIV-1 Integrase Inhibitors
The 3-hydroxy-4-pyridone scaffold is a recognized pharmacophore for the inhibition of HIV-1 integrase (IN), a critical enzyme for viral replication. nih.govnih.govmdpi.com This enzyme facilitates the insertion of viral DNA into the host cell's genome through two catalytic steps: 3'-processing and strand transfer. nih.gov The inhibitory action of 3-hydroxy-4-pyridone derivatives stems from the ability of their metal-binding group (MBG) to chelate the two magnesium ions (Mg²⁺) present in the enzyme's active site. nih.govfrontiersin.org This chelation disrupts the catalytic function of the integrase, thereby preventing the integration of viral DNA.
Researchers have rationally designed and synthesized series of 3-hydroxy-pyran-4-one (HP) and 3-hydroxy-pyridine-4-one (HPO) derivatives as potential HIV-1 IN inhibitors. nih.gov Bioassays revealed that many of these analogues exhibit inhibitory activity against HIV-1 IN in the low micromolar range. nih.gov
Table 2: In Vitro Inhibitory Activity of Selected 3-Hydroxypyridinone Derivatives against HIV-1 Integrase This table is interactive. You can sort and filter the data.
| Compound | Compound Type | HIV-1 IN Inhibition IC₅₀ (µM) | Anti-HIV Activity EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| HPb | Halo-benzyl derivative | 0.37 | - | nih.govfrontiersin.org |
| HPd | Halo-benzyl derivative | 0.7 | - | nih.govfrontiersin.org |
| 22 | Novel Scaffold Derivative | 45 | 58 | acs.org |
| 27 | Novel Scaffold Derivative | 17 | 17 | acs.org |
| HPCAR-28 | HPCAR Derivative | Low Nanomolar Range | Relevant Potency* | nih.gov |
Note: The specific EC₅₀ value for HPCAR-28 was not provided, but it was noted to have relevant potency in inhibiting HIV-1 replication. nih.gov
Mechanistic Elucidation of Biological Activities of 3 Amino 4 Hydroxypyridine
Identification and Characterization of Molecular Targets
The principal molecular targets identified for 3-Amino-4-hydroxypyridine are enzymes within the Cytochrome P450 (CYP) superfamily. nih.govnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs.
Specifically, research has pinpointed CYP2E1 as the major enzyme responsible for the formation of this compound from its precursor, 4-aminopyridine (B3432731). nih.govresearchgate.net Studies using human liver microsomes and recombinant human CYP enzymes have demonstrated that the 3-hydroxylation of 4-aminopyridine is catalyzed by CYP enzymes. nih.gov At substrate concentrations well below the estimated Michaelis constant (Km), CYP2E1 was identified as the primary catalyst. nih.gov Further evidence comes from studies on related compounds like [¹⁸F]3-fluoro-4-aminopyridine, where CYP2E1 was also found to be the key metabolizing enzyme. nih.govbiorxiv.org
In addition to CYP2E1, a moderate correlation has been observed for the involvement of CYP2C8 in the conversion of 4-aminopyridine to this compound, suggesting it may play a secondary role in this metabolic step. nih.gov While research has also pointed to potential roles for the compound in inhibiting enzymes like diacylglycerol lipase (B570770) (DAGLα), these interactions are less characterized than its role as a CYP enzyme substrate. universiteitleiden.nluniversiteitleiden.nl
This table summarizes the primary molecular targets associated with the formation of this compound.
| Molecular Target | Role in Interaction | Key Evidence | Reference |
|---|---|---|---|
| Cytochrome P450 2E1 (CYP2E1) | Primary metabolizing enzyme | Catalyzes the 3-hydroxylation of 4-aminopyridine to form this compound. Inhibition of formation by CYP2E1-dependent inhibitor. | nih.govresearchgate.netnih.gov |
| Cytochrome P450 2C8 (CYP2C8) | Potential secondary metabolizing enzyme | Moderate correlation observed for the conversion of 4-aminopyridine. | nih.gov |
Interaction Mechanisms with Enzymes and Nucleic Acids
The interaction of this compound with enzymes is primarily understood through its role as a product of the CYP450 system. The mechanism involves its precursor, 4-aminopyridine, binding to the active site of a CYP enzyme, mainly CYP2E1. nih.gov This is followed by an NADPH-dependent mono-oxygenase reaction, where an oxygen atom is inserted at the C-3 position of the pyridine (B92270) ring, yielding this compound. nih.gov
While direct interaction studies of this compound with other enzymes or nucleic acids are limited, its structure suggests potential mechanisms. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows it to act as both a hydrogen bond donor and acceptor. cymitquimica.com Furthermore, the compound can exist in a tautomeric form, 3-amino-1H-pyridin-4-one, which features a carbonyl group. nih.gov This keto-enol tautomerism is significant, as the 3-hydroxy-4-one scaffold is known for its strong bidentate chelating capacity towards metal ions. nih.govunisi.it This suggests a potential mechanism for interacting with metalloenzymes by chelating the metal cofactor (e.g., Mg²⁺, Zn²⁺) in the active site, a mode of action observed in many enzyme inhibitors with similar structural motifs. unisi.it
There is currently no direct evidence in the reviewed literature for the interaction of this compound with nucleic acids. Such interactions could theoretically occur via hydrogen bonding with bases or intercalation between base pairs, but this remains speculative.
Cellular Pathway Modulation and Signaling Cascade Effects
In some bacterial systems, this compound has been identified as a metabolite during the degradation of 4-aminopyridine. nih.govresearchgate.net However, in one enrichment culture, it was found to accumulate as a dead-end product that could not be further metabolized by the bacterial strains present, suggesting it terminated that particular degradation pathway. nih.govresearchgate.net
While the compound is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, inflammation, and cancer, direct evidence of its ability to modulate specific signaling cascades (e.g., MAPK, PI3K/Akt) is not yet available in the public domain. chemimpex.comglpbio.com
Binding Kinetics and Thermodynamics with Target Molecules
Quantitative data on the binding kinetics and thermodynamics of this compound with specific molecular targets are scarce. The majority of available research focuses on the kinetics of its formation from 4-aminopyridine.
The formation of this compound from 4-aminopyridine in human liver microsomes increases proportionally with incubation time, protein concentration, and substrate concentration. nih.gov Reaction phenotyping studies have established moderate correlation coefficients for its formation with the activity of specific CYP enzymes:
This table shows the correlation between the formation of this compound and the activity of specific CYP450 isozymes.
| CYP Isozyme | Correlation Coefficient (r) | p-value | Reference |
|---|---|---|---|
| CYP2E1 | 0.596 | <0.001 | nih.gov |
| CYP2C8 | 0.608 | <0.001 | nih.gov |
No studies providing direct measurements of binding affinity (e.g., Kd), inhibition constants (Ki, IC50), or thermodynamic parameters (e.g., ΔG, ΔH, ΔS) for the interaction of this compound with a specific protein or nucleic acid target were identified in the reviewed literature. Such data are crucial for a complete mechanistic understanding and represent a significant area for future research. nih.gov
Role of Functional Groups in Biological Recognition and Activity
The biological activity of this compound is dictated by the interplay of its pyridine core and its two functional groups: the amino (-NH2) group at position 3 and the hydroxyl (-OH) group at position 4. cymitquimica.com
Pyridine Ring: The heterocyclic aromatic ring serves as the structural scaffold. Its electron distribution and potential for π-π stacking interactions can influence how the molecule orients itself within a biological binding pocket. universiteitleiden.nl
Hydroxyl (-OH) Group: The hydroxyl group at the C4 position is a key feature. It can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in an enzyme's active site. In its tautomeric keto form (4-pyridone), the oxygen atom can participate in strong metal chelation, a critical interaction for inhibiting metalloenzymes. nih.govresearchgate.net Studies on related 3-hydroxypyridine-4-one derivatives confirm that this chelating ability is fundamental to their biological activity, such as tyrosinase inhibition. nih.govrsc.org
Amino (-NH2) Group: The amino group at the C3 position is also a potent hydrogen bond donor and can be protonated to form a charged ammonium (B1175870) species, enabling ionic interactions with negatively charged residues like aspartate or glutamate. cymitquimica.com Its nucleophilic character also makes it a site for further metabolic reactions or chemical synthesis. cymitquimica.com
The specific ortho-positioning of the amino and hydroxyl groups creates a unique electronic and steric environment that governs its reactivity and recognition by molecular targets like CYP2E1. nih.gov
Elucidation of Specific Enzyme Inhibition Pathways
Currently, this compound is more characterized as a product of enzymatic activity rather than as a specific inhibitor. However, its formation can be inhibited, which provides insight into the upstream enzymatic pathway. The formation of this compound via CYP2E1 can be inhibited by known CYP2E1 inhibitors. For instance, a metabolism-dependent inhibitor of CYP2E1 significantly reduced the production of this compound from 4-aminopyridine in human liver microsomes. nih.gov
This table details the inhibition of this compound formation by a CYP2E1 inhibitor.
| Inhibitor | Concentration | Condition | Inhibition of Formation (%) | Reference |
|---|---|---|---|---|
| DDC (CYP2E1 metabolism-dependent inhibitor) | 5 µM | Without pre-incubation | 41% | nih.gov |
| With pre-incubation | 58% | nih.gov | ||
| 30 µM | Without pre-incubation | 69% | nih.gov | |
| With pre-incubation | 77% | nih.gov |
While general biochemical research utilizes this compound to study enzyme activities, specific pathways that it directly inhibits are not well-documented. chemimpex.com Based on structural similarity to 3-hydroxypyridine-4-one derivatives that are known to inhibit tyrosinase, it is plausible that this compound could act as a competitive inhibitor of metalloenzymes by chelating the active site metal ion, but this requires experimental validation. nih.govrsc.org
Computational Chemistry and Molecular Modeling Studies of 3 Amino 4 Hydroxypyridine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) derivatives, offering valuable information on their stability, reactivity, and equilibria.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and kinetic stability. nih.govdergipark.org.tr A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the ground to an excited state. nih.gov
In studies of related 3-hydroxypyridine-4-one derivatives, DFT calculations at the B3LYP/6-31+G** level of theory have been used to determine these orbital energies. rsc.org For instance, analysis of two such derivatives showed that while their LUMO energies were identical, the HOMO orbital was consistently located on the 2-methyl-3-hydroxypyridine-4-one portion of the molecule, identifying it as the primary electron-donating site. nih.gov The HOMO-LUMO gap can also be influenced by substitutions on the molecular scaffold. rsc.org This type of analysis is critical for predicting sites of electrophilic and nucleophilic attack and understanding the charge transfer that occurs during chemical reactions. dergipark.org.tr
Table 1: Representative HOMO-LUMO Energy Data for 3-Hydroxypyridine-4-one Derivatives This table presents data from related compounds to illustrate the application of DFT in analyzing electronic structure.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Derivative 6h | - | - | 2.56 | rsc.org |
| Derivative 6i | - | - | 2.99 | rsc.org |
DFT calculations are instrumental in elucidating reaction mechanisms by computing various energetic descriptors. Thermochemical parameters such as total energy (E), enthalpy (H), and Gibbs free energy (G) can predict the thermodynamic stability of different compounds and intermediates. rsc.org For example, a comparative study of 3-hydroxypyridine-4-one derivatives showed that the compound with lower total energy was thermodynamically more stable. rsc.org
Furthermore, DFT can be used to model reaction pathways, such as those involved in antioxidant activity. By calculating descriptors like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA), researchers can determine the most probable mechanism (e.g., hydrogen atom transfer vs. sequential proton-loss electron-transfer, SPLET). nih.govresearchgate.net Energetic descriptors from DFT studies on hydroxypyridinone derivatives indicated a preference for the SPLET mechanism. nih.govresearchgate.net These calculations provide a theoretical foundation for understanding how a molecule might behave in a complex chemical or biological environment, including its potential degradation pathways. researchgate.net
Table 2: Calculated Energetic Descriptors for a 3-Hydroxypyridine-4-one Derivative (HP3) This table shows representative data from a related compound to demonstrate the prediction of reaction mechanism descriptors.
| Descriptor | Value (eV) | Reference |
|---|---|---|
| Ionization Potential (IP) | 7.73 | researchgate.net |
| Electron Affinity (EA) | 1.52 | researchgate.net |
Calculations performed at the B3LYP/6-311++G** level of theory. researchgate.net
Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a key characteristic of hydroxypyridines. 3-Amino-4-hydroxypyridine can exist in at least two tautomeric forms: the aromatic amino-pyridinol form and a zwitterionic imino-pyridinone form. The position of this equilibrium is highly sensitive to the environment, particularly the polarity of the solvent. nih.govacs.org
DFT calculations are a primary method for investigating tautomeric equilibria. By computing the relative Gibbs free energies of the different tautomers, it is possible to predict which form will be dominant under specific conditions (e.g., in the gas phase versus in an aqueous solution). nih.govresearchgate.net Studies on the parent compound, 3-hydroxypyridine (B118123), have shown that while different tautomers may be favored in the gas phase, the equilibrium can shift significantly in polar solvents due to differential solvation effects. nih.govmdpi.com For 3-hydroxypyridine in an aqueous solution, the enol (hydroxyl) form and the zwitterionic keto (pyridinone) form coexist in nearly a 1:1 mixture. nih.govacs.org Similar computational approaches can be applied to this compound to determine its preferred tautomeric state, which is crucial for understanding its chemical properties and biological interactions.
Prediction of Energetic Descriptors for Reaction Mechanisms
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is essential in drug discovery for predicting how a compound might interact with a biological target.
Molecular docking simulations provide detailed, atom-level predictions of the interactions between a ligand and the amino acid residues within a protein's binding site. For derivatives of 3-hydroxypyridine-4-one, docking studies have identified several key types of interactions that stabilize the ligand-protein complex. These include:
Hydrogen Bonding: The hydroxyl and amino groups on the pyridine ring are capable of forming strong hydrogen bonds with polar residues in the active site. nih.gov
Hydrophobic Interactions: The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar residues like phenylalanine, valine, and tyrosine. nih.govresearchgate.net
Pi-Cation Interactions: The electron-rich pyridine ring can interact favorably with positively charged residues, or the protonated nitrogen of a piperidine (B6355638) ring in a derivative can interact with aromatic residues like tryptophan. researchgate.net
Metal Chelation: The 3-hydroxy-4-one motif is a known metal-chelating group, which is a critical interaction for inhibiting metalloenzymes like tyrosinase, where the ligand can bind to copper ions in the active site. nih.gov
These predicted interactions help to rationalize the biological activity of the compounds and provide a basis for designing more potent and selective molecules. researchgate.net
Beyond identifying interaction types, molecular docking algorithms calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov This score reflects the strength of the ligand-receptor interaction, with more negative values indicating a stronger, more favorable binding.
In docking studies of 3-hydroxypyridine-4-one derivatives against the enzyme tyrosinase, binding energies ranging from -5.6 to -7.8 kcal/mol were calculated. nih.gov Similarly, derivatives designed as acetylcholinesterase inhibitors showed predicted binding affinities as strong as -10.46 kcal/mol. researchgate.net These estimations are crucial for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. The specific orientation and conformation of the ligand in the binding pocket (the binding mode) is also determined, providing a three-dimensional model of the interaction. nih.govrsc.org
Table 3: Representative Binding Affinity Estimations for 3-Hydroxypyridine Derivatives from Molecular Docking This table presents data from related compounds to illustrate the estimation of binding affinity for different protein targets.
| Compound/Ligand | Protein Target (PDB Code) | Estimated Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Derivative 6a | Tyrosinase (2Y9X) | -5.6 | nih.gov |
| Derivative 6b | Tyrosinase (2Y9X) | -7.8 | nih.gov |
| Donepezil (Reference) | Acetylcholinesterase | -10.46 | researchgate.net |
| Rivastigmine (Reference) | Acetylcholinesterase | -7.64 | researchgate.net |
Ligand-Protein Interaction Predictions
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility, stability, and intermolecular interactions over time. For this compound and its derivatives, MD simulations are employed to understand how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target. These simulations can reveal stable conformations, the energetics of conformational changes, and the role of solvent molecules in stabilizing different forms.
In studies of related 3-hydroxypyridine-4-one derivatives, MD simulations have been used to evaluate the stability of ligand-protein complexes. For instance, simulations lasting up to 50 nanoseconds have been performed to analyze the root-mean-square deviation (RMSD), radius of gyration (Rg), and the number of hydrogen bond interactions between the ligand and the active site of a target protein. researchgate.net Such analyses help to confirm the stability of the binding pose predicted by molecular docking. researchgate.net The configurational entropy, which includes conformational and vibrational entropy, can also be estimated from MD trajectories using techniques like Quasi-Harmonic Analysis (QHA), providing a more complete picture of the binding thermodynamics. nih.gov While specific MD studies focusing solely on the conformational analysis of isolated this compound are not extensively documented in the provided results, the methodologies are well-established. Such a study would typically involve simulating the molecule in a solvent box (e.g., water) to observe the rotational dynamics around its single bonds and the planarity of the pyridine ring, influenced by its substituents.
Table 1: Parameters often analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule at a given time and a reference structure. | Indicates the structural stability of the molecule or complex over the simulation time. A stable RMSD suggests the system has reached equilibrium. researchgate.net |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness of the molecule. Changes in Rg can indicate unfolding or significant conformational changes. researchgate.net |
| Hydrogen Bonds (H-bonds) | Analysis of the formation and breaking of hydrogen bonds between the molecule and solvent or a binding partner. | Crucial for understanding interaction stability and specificity. researchgate.net |
| Configurational Entropy | The entropy associated with the conformational and vibrational states accessible to the molecule. | Contributes to the free energy of binding and can explain differences in affinity between similar ligands. nih.gov |
In Silico Prediction of Biological Activities (ADME, Toxicity, etc.)
In silico tools are invaluable in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities before costly synthesis and in vitro/in vivo testing. For derivatives of 3-hydroxypyridine, various computational models are used to estimate these properties.
Studies on 3-hydroxypyridine-4-one analogues have utilized platforms like QikProp and other predictive models to assess their drug-likeness and ADME profiles. nih.govfrontiersin.org These predictions are often guided by frameworks like Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The results for many 3-hydroxypyridine-4-one derivatives indicate compliance with these rules, suggesting good potential for oral bioavailability. researchgate.netresearchgate.net
Toxicity prediction is another critical component of in silico analysis. Various models can predict potential risks such as mutagenicity, carcinogenicity, and organ-specific toxicity. For instance, safety assessments for the related compound 2-amino-3-hydroxypyridine (B21099) involved evaluating its potential for clastogenicity (the ability to cause breaks in chromosomes) using computational models, which were then confirmed by in vitro assays. cir-safety.org While some models predicted sensitization potential for 2-amino-3-hydroxypyridine, this was not supported by a subsequent lab study. cir-safety.org This highlights that in silico predictions are a valuable screening tool but require experimental validation.
Table 2: Predicted ADME Properties for a Representative 3-Hydroxypyridine-4-one Derivative
| Property | Predicted Value/Range | Guideline/Interpretation |
| Molecular Weight (MW) | < 500 g/mol | Lipinski's Rule: ≤ 500 |
| LogP (Octanol/Water Partition Coefficient) | -1.0 to 4.0 | Lipinski's Rule: ≤ 5 |
| Hydrogen Bond Donors (HBD) | 2 - 3 | Lipinski's Rule: ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | 3 - 5 | Lipinski's Rule: ≤ 10 |
| Human Oral Absorption | High | Indicates good potential for absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Predicts the likelihood of crossing into the central nervous system. researchgate.net |
| AMES Test (Mutagenicity) | Low to moderate probability | Predicts the potential to be mutagenic. |
Note: The data in this table is representative of findings for 3-hydroxypyridine-4-one derivatives as reported in the literature and may not represent this compound itself. nih.govresearchgate.netresearchgate.net
Quantum Chemical Calculations for Spectroscopic Interpretation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for the interpretation and prediction of spectroscopic data. By calculating the electronic structure and energy levels of a molecule, these methods can simulate various types of spectra, including vibrational (FTIR, Raman), electronic (UV-Vis), and Nuclear Magnetic Resonance (NMR).
For pyridine derivatives, DFT calculations have been successfully used to assign vibrational modes observed in experimental FTIR and Raman spectra. nih.govnih.gov Theoretical calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(2df,2p) or 6-311++G(d,p)). nih.govresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental values, which are inherently anharmonic. nih.gov The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. nih.gov
The interpretation of UV-Vis spectra is facilitated by Time-Dependent DFT (TD-DFT) calculations, which can predict the electronic transition energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). nih.govdergipark.org.tr These calculations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule. dergipark.org.tr For ferric complexes of 3-hydroxy-4-pyridinones, functionals like CAM-B3LYP and ωB97XD have been found to be particularly suitable for simulating UV-Vis spectra in a solvent environment. researchgate.net
Quantum chemical calculations are also used to predict NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra can be calculated and compared with experimental data to confirm molecular structures. dergipark.org.trresearchgate.net For instance, in a study of a Schiff base derived from 3-hydroxypyridine, DFT calculations at the B3LYP/6-311+G(d,p) level were used to compute the ¹H chemical shifts, which showed a good correlation with the experimental spectrum recorded in DMSO-d6. dergipark.org.tr
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Aminopyridine Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP) | Assignment |
| N-H stretch (amino) | ~3400 | ~3410 | Asymmetric stretching of the amino group |
| O-H stretch | ~3280 | ~3295 | Stretching of the hydroxyl group |
| C=C/C=N stretch (ring) | ~1620 | ~1625 | Aromatic ring stretching vibrations |
| C-O stretch | ~1250 | ~1255 | Stretching of the C-O bond |
Note: The frequencies are approximate values based on data for related aminopyridine and hydroxypyridine compounds and serve as an illustrative example. nih.govdergipark.org.tr
Advanced Spectroscopic Characterization Methods in 3 Amino 4 Hydroxypyridine Research
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. In the analysis of 3-amino-4-hydroxypyridine, characteristic absorption bands confirm the presence of its key structural features. The spectrum displays broad stretches for the N-H (amine) and O-H (hydroxyl) groups, typically observed in the regions of 3400–3200 cm⁻¹ and 3300–2500 cm⁻¹, respectively. These broad signals are indicative of hydrogen bonding within the molecular structure. The presence of the pyridine (B92270) ring is confirmed by C-H aromatic stretching vibrations and C=C and C-N stretching bands within the fingerprint region.
A study on related 3-hydroxypyridin-4-ones also identified characteristic IR bands, including a strong absorption around 1630-1640 cm⁻¹ attributed to the C=O stretching of the pyridinone ring and bands around 3100 cm⁻¹ for the OH group. nih.gov The analysis is often performed using techniques like potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR). nih.gov
Table 1: Key IR Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | 3300–2500 | |
| N-H Stretch | 3400–3200 | |
| C=O Stretch (pyridinone) | 1630–1690 | nih.gov |
| C=C Stretch (aromatic) | ~1580 | nih.gov |
| C-N Stretch | ~1300 | nih.gov |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique molecular fingerprint. Data for this compound has been recorded using FT-Raman spectrometers, providing detailed insight into the molecule's vibrational structure. nih.gov In related studies of pyridine derivatives, Raman spectroscopy, often combined with theoretical calculations, has been used to assign vibrational modes and study molecular conformations. acs.orgresearchgate.net Surface-enhanced Raman scattering (SERS) has also been employed to investigate the adsorption behavior of similar molecules on metal surfaces. acs.orgaip.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation
UV-Vis spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The UV-Vis spectrum of pyridine derivatives typically shows π→π* transitions. mdpi.com For instance, in 3-hydroxypyridine (B118123), which exists in a tautomeric equilibrium with its keto form, the overlapping absorption bands of both species present a complex spectrum that can be deconvoluted to study the equilibrium. nih.govresearchgate.net
The absorption maxima (λmax) can be influenced by the solvent and pH. Furthermore, changes in the absorption spectrum, such as bathochromic (red) or hypsochromic (blue) shifts, are indicative of complex formation with metal ions or other species. aip.orgmdpi.com Studies on related compounds have shown that complexation with metal ions leads to shifts in the π→π* transition bands. mdpi.com For example, the interaction of 4-hydroxypyridine (B47283) with halide ions resulted in a significant blue shift in the UV-Vis spectrum, suggesting the formation of a complex. aip.org
Table 2: UV-Vis Absorption Data for Related Pyridine Compounds
| Compound/Complex | Solvent | λmax (nm) | Observation | Reference |
| 3-Hydroxypyridine (Tautomeric Mixture) | Aqueous | Overlapping bands | Keto and enol forms coexist | researchgate.net |
| 4-Hydroxypyridine + NaI | HCl | Blue shift | Complex formation | aip.org |
| 2-Amino-3-methylpyridine-Cu(II) Complex | - | 230, 292 | π→π* transitions | mdpi.com |
| 2-Amino-3-hydroxypyridine (B21099) | Acidic Methanol | - | Spectrum available | spectrabase.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for the protons on the pyridine ring, as well as for the amine (-NH₂) and hydroxyl (-OH) groups. The aromatic protons typically appear in the chemical shift range of δ 6.5–8.0 ppm. The signals for the -NH₂ and -OH protons are often broad due to chemical exchange and hydrogen bonding and can be confirmed by D₂O exchange experiments.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring. ipb.ptresearchgate.net The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms (N, O) appearing at lower fields. ipb.pt
NMR data for similar structures, like 3-hydroxypyridine, have been extensively documented, showing characteristic shifts for the ring protons and carbons in various solvents like DMSO-d₆. mdpi.comchemicalbook.com
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Pyridine Structures
| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Reference |
| ¹H | 3-Hydroxypyridine | DMSO-d₆ | 8.36, 8.15, 7.32, 7.26 (ring), 9.91 (OH) | chemicalbook.com |
| ¹H | Pyridine-3,4-diol | DMSO-d₆ | 8.21, 8.16, 7.34 (ring) | mdpi.com |
| ¹³C | Pyridine-3,4-diol | DMSO-d₆ | 161.1, 145.1, 134.8, 127.0, 112.6 | mdpi.com |
| ¹³C | Schiff Bases of 3-amino-1H-1,2,4-triazole | - | Imine carbon ~160 ppm | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₅H₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of approximately 110.11. nih.gov
Electron Ionization (EI) is a common technique where the molecule is bombarded with electrons, causing ionization and fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification. Typical fragmentation patterns for pyridine rings involve cleavage of the ring structure. conicet.gov.ar The analysis of fragmentation can help differentiate between isomers, as seen in studies of substituted pyrazine (B50134) N-oxides where the loss of specific neutral fragments like water or hydroxyl radicals was characteristic of a particular isomer. conicet.gov.ar
Advanced Spectroscopic Techniques (e.g., Second Harmonic Generation Spectroscopy)
The study of nonlinear optical (NLO) properties involves advanced spectroscopic techniques. Materials with significant NLO activity can alter the properties of light passing through them, for example, by doubling the frequency of the incident light, a phenomenon known as Second Harmonic Generation (SHG). Organic molecules with donor and acceptor groups, like this compound, are candidates for NLO materials.
Research on related aminopyridine derivatives, such as 3-aminopyridinium picrate (B76445) (3APP), has confirmed NLO activity through methods like the Kurtz-Perry powder technique. researchgate.net In-situ SHG has also been used to study the adsorption and orientation of molecules like 4-hydroxypyridine at interfaces, providing molecular-level insight into processes like corrosion inhibition. aip.org This technique is particularly sensitive to the molecular arrangement at surfaces and interfaces. aip.org
Investigation of Photophysical Properties (e.g., Photoluminescence Yield)
The photophysical properties of this compound and its derivatives, including absorption, emission, and fluorescence quantum yield, are crucial for their application in areas like fluorescent probes and luminophores. researchgate.net
Studies on derivatives of 3-aminopyridin-2(1H)-ones have revealed effective luminophores with high photoluminescence quantum yields, in some cases reaching up to 0.78. researchgate.net The introduction of different substituents onto the pyridine ring can significantly alter the photophysical properties. For example, electron-donating groups can cause a bathochromic (red) shift in emission spectra, while electron-withdrawing groups may lead to a hypsochromic (blue) shift and a decrease in the luminescence quantum yield. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is another important characteristic, with large shifts being beneficial for applications like bio-visualization. chimicatechnoacta.ru The fluorescence properties of these compounds can also be highly sensitive to their environment, including solvent polarity and the presence of metal ions, making them potential chemosensors. chimicatechnoacta.ru
Table 4: Photophysical Data for Related Pyridine Derivatives
| Compound Class | Property | Value | Observation | Reference |
| 3-Aminopyridin-2(1H)-ones | Quantum Yield (Φf) | Up to 0.78 | Effective phosphors | researchgate.net |
| 7-Aryloxazolo[5,4-b]pyridines | Quantum Yield (Φf) | 0.14–0.19 | Luminescent derivatives | nih.gov |
| 3-Hydroxy-2,2'-bipyridines | Stokes Shift | Up to 241 nm | Large shift in solution | chimicatechnoacta.ru |
| 3-Hydroxy-2,2'-bipyridines | Quantum Yield (powder) | Up to 92.9% | Intense fluorescence in solid state | chimicatechnoacta.ru |
Environmental and Biochemical Degradation Studies of 3 Amino 4 Hydroxypyridine
Microbial Degradation Pathways and Metabolite Identification
Research into the microbial breakdown of pyridine (B92270) derivatives has revealed complex enzymatic pathways. While direct and extensive studies on the complete degradation of 3-Amino-4-hydroxypyridine are limited, its identity as a key metabolite in the breakdown of other pyridine compounds provides significant insight.
In a notable study, a bacterial enrichment culture capable of degrading the agrichemical 4-aminopyridine (B3432731) was found to utilize it as a source of carbon, nitrogen, and energy. nih.gov During this process, the culture generated several intermediates, including this compound. nih.gov However, in this specific enrichment culture, this compound was identified as a dead-end product, meaning it could not be further metabolized by the present microorganisms and accumulated in the culture. nih.govresearchgate.net This finding highlights that while microorganisms can initiate the transformation of certain pyridines, the resulting intermediates may exhibit significant stability.
The proposed pathway for the formation of this compound from 4-aminopyridine is illustrated below.
Interactive Table 1: Proposed Formation Pathway of this compound
| Precursor Compound | Intermediate Metabolite | Status in Enrichment Culture |
|---|
Although the complete enzymatic pathway for this compound degradation is not fully elucidated, the mechanisms involved in the breakdown of structurally similar compounds, such as 4-hydroxypyridine (B47283) (4HP), provide a strong model for the potential enzymes required. The degradation of hydroxylated pyridines typically involves initial hydroxylation followed by ring cleavage. ias.ac.inmdpi.comtandfonline.com
Monooxygenases : The initial step in the catabolism of many hydroxypyridines is catalyzed by monooxygenases. For instance, the degradation of 4-hydroxypyridine in Arthrobacter sp. IN13 is initiated by a flavin-dependent monooxygenase named KpiA. mdpi.comvu.ltnih.gov This enzyme hydroxylates the pyridine ring to form 3,4-dihydroxypyridine. mdpi.comnih.gov A similar monooxygenase could potentially act on this compound, possibly by introducing an additional hydroxyl group to the ring, making it susceptible to cleavage.
Dioxygenases : Following hydroxylation, the aromatic ring is typically opened by a dioxygenase. Both dioxygenase and monooxygenase activities have been observed in the transformation of hydroxylated pyridines. semanticscholar.org In the case of the 4HP pathway in Arthrobacter sp. IN13, an enzyme called KpiC, which is a novel extradiol dioxygenase belonging to the amidohydrolase family, performs the oxidative ring opening of 3,4-dihydroxypyridine. mdpi.comnih.gov This fission of the pyridine ring is a critical step in breaking down the stable heterocyclic structure.
Amidohydrolases/Hydrolases : After ring cleavage, the resulting aliphatic intermediates are further processed by hydrolases. In the Arthrobacter sp. IN13 pathway, the ring-cleavage product, 3-(N-formyl)-formiminopyruvate, is converted to 3-formylpyruvate by the KpiB hydrolase. mdpi.comnih.gov Similarly, in the degradation of pyridine by Arthrobacter sp. 68b, an amidohydrolase (PyrC) is involved in processing the downstream metabolites. asm.org Such enzymes would be essential for metabolizing the linear products resulting from the potential ring cleavage of this compound.
Interactive Table 2: Key Enzyme Types in Related Pyridine Degradation Pathways
| Enzyme Type | Example Enzyme | Substrate | Function | Source Organism |
|---|---|---|---|---|
| Monooxygenase | KpiA | 4-Hydroxypyridine | Ring Hydroxylation mdpi.comnih.gov | Arthrobacter sp. IN13 |
| Dioxygenase | KpiC | 3,4-Dihydroxypyridine | Ring Cleavage mdpi.comnih.gov | Arthrobacter sp. IN13 |
| Hydrolase | KpiB | 3-(N-formyl)-formiminopyruvate | Hydrolysis of intermediate mdpi.comnih.gov | Arthrobacter sp. IN13 |
The genes encoding the enzymes for pyridine derivative degradation are typically organized in functional units known as catabolic gene clusters. Analysis of these clusters in various bacteria provides a blueprint for understanding how microorganisms evolve to break down these compounds.
In Arthrobacter sp. IN13, the genes responsible for 4-hydroxypyridine catabolism are located in the kpi gene cluster. mdpi.comnih.gov This cluster contains the genes for the monooxygenase (kpiA), the dioxygenase (kpiC), and the hydrolase (kpiB), among others potentially involved in transport and regulation. mdpi.comresearchgate.net Similarly, the degradation of 2-hydroxypyridine (B17775) in Rhodococcus rhodochrous PY11 is encoded by the hpo gene cluster, vu.lt and the catabolism of 3-hydroxypyridine (B118123) in Ensifer adhaerens HP1 involves the 3hpd gene cluster. nih.gov The complete degradation of unsubstituted pyridine in Arthrobacter sp. 68b is encoded by the pyr gene cluster, located on a catabolic plasmid. asm.org
These examples suggest that if a microorganism were capable of completely degrading this compound, its genome would likely contain a specific gene cluster encoding the necessary oxygenases, hydrolases, and transport proteins required for its uptake and breakdown.
Enzymatic Mechanisms of Degradation (e.g., Monooxygenases, Dioxygenases, Amidohydrolases)
Role in Pyridine Compound Catabolism in Microorganisms
This compound serves as a distinct intermediate in the microbial catabolism of 4-aminopyridine. nih.govresearchgate.net The transformation of 4-aminopyridine to this compound represents the initial attack on the precursor molecule by microbial enzymes. nih.gov However, its accumulation as a dead-end metabolite in the studied enrichment culture suggests that it can be a bottleneck in the degradation pathway. nih.gov This accumulation implies that the enzymes required for its further breakdown are either absent, not expressed, or have very low activity in that particular microbial consortium. The degradation of pyridine compounds often involves a series of hydroxylation steps, and this compound is a product of one such step in the specific context of 4-aminopyridine breakdown. ias.ac.intandfonline.com
Fate in Various Environmental Matrices
The environmental fate of this compound is directly linked to the presence and degradation of its precursor, 4-aminopyridine. 4-Aminopyridine is used as an avicide (bird repellent) in agriculture, leading to its introduction into soil and water systems. nih.govresearchgate.net Microbial action in these environments can transform 4-aminopyridine into this compound. nih.gov
Given that this compound was found to be a stable, accumulating product in a laboratory enrichment culture, it is plausible that it could persist in environmental matrices like soil and water after its formation. nih.gov Its persistence would depend on the presence of specific microorganisms capable of cleaving its stable, substituted pyridine ring. The accumulation of such polar, dead-end metabolites can be a concern in environmental remediation.
Formation as a Detoxification Product in Biological Systems
The biotransformation of a xenobiotic compound into another molecule is a common strategy in biological systems, often aimed at detoxification. The conversion of 4-aminopyridine to this compound by microorganisms can be viewed as the initial step in a detoxification or degradation process. nih.gov By hydroxylating the ring, the microorganisms modify the original compound. However, when this process leads to a stable, non-metabolizable product, it is more accurately termed biotransformation rather than complete detoxification or mineralization. The formation of this compound is a clear example of how microbial metabolism can alter a xenobiotic, resulting in a new compound that may have its own environmental signature and persistence. nih.govresearchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Correlation of Structural Modifications with Biological Efficacy
The biological efficacy of compounds derived from or related to the 3-amino-4-hydroxypyridine core is highly dependent on structural modifications. Research into different classes of these analogs reveals that changes to the central scaffold and its peripheral groups can dramatically alter potency and biological targets.
One prominent example involves α-ketoheterocycles investigated as inhibitors of diacylglycerol lipase (B570770) α (DAGLα), an enzyme implicated in neuroinflammation and metabolic disorders. nih.gov In a comprehensive study, various heterocyclic scaffolds were synthesized and tested. The N4-oxazolopyridine scaffold, which can be synthesized from this compound precursors, was identified as the most potent framework, with a pIC₅₀ of 7.4 ± 0.05. nih.gov In contrast, analogous structures like benzoxazole (B165842), benzimidazole (B57391), and benzothiazole (B30560) showed significantly lower activity, with pIC₅₀ values below 6, or were completely inactive. nih.gov This highlights that the specific arrangement of heteroatoms in the ring system, particularly the pyridine (B92270) nitrogen at the 4-position, is critical for potent enzyme inhibition. nih.govuniversiteitleiden.nl
Similarly, imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from this compound, have been evaluated for their antibacterial properties. researchgate.net Structure-activity relationship studies on these compounds indicate that modulation of the substituent "arm" at position 3 of the imidazo[1,2-a]pyridine system has a direct impact on antibacterial efficacy. researchgate.net This demonstrates that even when the core pyridine structure is incorporated into a larger, fused heterocyclic system, the nature and position of further substitutions are key determinants of biological function.
Influence of Substituents on Pharmacological Profiles
The pharmacological profiles of this compound analogs are finely tuned by the nature and position of substituents on the heterocyclic core.
In the context of DAGLα inhibitors based on an oxazolopyridine framework, a fundamental substituent effect was observed where the presence of electron-withdrawing groups at the meta-position of the oxazole (B20620) ring significantly increased inhibitor potency. nih.govuniversiteitleiden.nl A linear correlation was found between the Hammett constant (σm) of the substituent and the inhibitory activity (pIC₅₀), indicating that the increased electrophilic character of the reacting ketone is a dominant factor for activity. nih.gov Furthermore, the introduction of other electron-withdrawing groups, such as fluorine and nitro-substituents, led to a 5- to 50-fold increase in potency compared to the unsubstituted benzoxazole analogue. nih.govuniversiteitleiden.nl
The length and composition of acyl chains attached to the heterocyclic system also play a crucial role. For the α-ketoheterocycle DAGLα inhibitors, inhibitory activity increased with the length of the C-2 acylphenyl spacer, peaking with an eight-carbon chain (n=8), which was the most potent inhibitor identified in the study. universiteitleiden.nl However, the relationship is not strictly linear, as a notable drop in activity was seen for the six-carbon chain analog. universiteitleiden.nl Interestingly, an arachidonoyl substituent (C₂₀:₄) resulted in almost 100-fold less activity than its oleoyl (B10858665) analogue, suggesting that the acyl chain occupies a specific hydrophobic channel in the enzyme's active site. nih.govuniversiteitleiden.nl
| Compound Class | Structural Modification | Key Finding | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| α-Keto-oxazolopyridines (DAGLα Inhibitors) | Central Scaffold | N4-oxazolopyridine identified as the most potent scaffold. | Significantly higher potency (pIC₅₀ = 7.4) compared to benzoxazole or benzimidazole scaffolds (pIC₅₀ < 6). | nih.gov |
| α-Keto-oxazolopyridines (DAGLα Inhibitors) | Meta-substituents on Oxazole Ring | Electron-withdrawing groups increase potency. | A linear correlation (R² = 0.78) was found between the Hammett constant (σm) and pIC₅₀. | nih.gov |
| α-Keto-oxazolopyridines (DAGLα Inhibitors) | C-2 Acyl Chain Length | Potency generally increases with chain length up to n=8. | The n=8 analog was the most potent inhibitor (pIC₅₀ = 8.44), while the n=6 analog showed a drop in activity. | universiteitleiden.nl |
| Imidazo[1,2-a]pyridines (Antibacterial) | Substituent at Position 3 | The nature of the substituent 'arm' is critical. | Modulation of this arm directly impacts antibacterial activity. | researchgate.net |
Development of Predictive QSAR Models for Antimicrobial and Other Activities
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of novel compounds. While specific QSAR models for this compound are not detailed in the available literature, extensive studies have been performed on the closely related 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, particularly for their antimicrobial activity. mdpi.comnih.gov
These studies aimed to establish mathematical relationships between the chemical structures of the compounds and their inhibitory activity against pathogens like Staphylococcus aureus and Candida albicans. nih.gov Using various chemometric methods, researchers developed robust QSAR models. mdpi.com For instance, a model developed using a Genetic Algorithm and Partial Least Squares (GA-PLS) method demonstrated excellent predictive power for activity against S. aureus. mdpi.comnih.gov This model could explain 96% and predict 91% of the variance in the experimental activity data (pIC₅₀). mdpi.comnih.gov A similarly derived model for activity against C. albicans could explain 91% and predict 87% of the data variance. mdpi.comnih.gov
The results consistently revealed that topological parameters, which describe the size, shape, and branching of a molecule, play a significant role in the antimicrobial activity of these compounds against both S. aureus and C. albicans. mdpi.comnih.gov
| Organism | QSAR Method | Explained Variance (R²) | Predicted Variance (Q²) | Key Descriptor Type | Reference |
|---|---|---|---|---|---|
| Staphylococcus aureus | GA-PLS | 0.96 | 0.91 | Topological | mdpi.comnih.gov |
| Candida albicans | GA-PLS | 0.91 | 0.87 | Topological | mdpi.comnih.gov |
| Staphylococcus aureus | FA-MLR | Not specified | Not specified | Topological | mdpi.com |
| Candida albicans | FA-MLR | Not specified | Not specified | Topological | mdpi.com |
Computational Approaches to SAR and QSAR for this compound Analogs
A variety of computational techniques are employed to build and rationalize the SAR and QSAR models for this compound analogs. These approaches are essential for descriptor calculation, variable selection, and understanding ligand-receptor interactions.
For the development of QSAR models for antimicrobial 3-hydroxypyridine-4-ones, a collection of chemometrics methods were used. mdpi.comresearchgate.net These included:
Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). nih.gov
Principal Component Regression (PCR) and Partial Least Squares (PLS): Factor analysis-based methods that are particularly useful for handling datasets where molecular descriptors are numerous and may be correlated (collinear). mdpi.comresearchgate.net
Genetic Algorithm (GA): A variable selection method used in conjunction with PLS (GA-PLS) to choose the most relevant molecular descriptors from a large pool, thereby improving the predictive power of the resulting model. mdpi.comnih.gov
Beyond statistical modeling, computational chemistry is used to provide a physical basis for observed SAR. In the study of DAGLα inhibitors, a homology model of the enzyme was used to rationalize the experimental SAR data. nih.govuniversiteitleiden.nl This computational model of the enzyme's 3D structure allowed researchers to propose a binding pose for the inhibitors, explaining why, for example, the nitrogen at the 4-position of the oxazolopyridine scaffold is crucial. The model suggested this nitrogen acts as a hydrogen bond acceptor with amino acid residues in the binding site, an interaction that contributes to the high potency of this scaffold. nih.govuniversiteitleiden.nl
Future Research Directions and Emerging Applications for 3 Amino 4 Hydroxypyridine
Exploration of Novel Synthetic Methodologies
The advancement of organic synthesis continually provides more efficient, sustainable, and innovative ways to construct molecular scaffolds. For 3-Amino-4-hydroxypyridine and its derivatives, future research is geared towards moving beyond traditional multi-step procedures, which often involve harsh conditions.
Key areas of exploration include:
Domino and One-Pot Reactions: The development of cascade reactions that form multiple chemical bonds in a single operation from simple precursors is a significant goal. A recently developed method for synthesizing 3-hydroxy-4-pyridones involves a domino reaction of 4-pyrone epoxides with amines, showcasing a pathway that includes Michael addition, double ring-opening, and deformylation in one sequence. researchgate.net Similarly, one-pot syntheses involving a sequence of reactions like Wittig, Staudinger, aza-Wittig, and electrocyclization have proven effective for creating polysubstituted pyridines and could be adapted for this compound analogues. organic-chemistry.org
Photocatalysis and Light-Enabled Reactions: Visible-light-enabled biomimetic aza-6π electrocyclization presents a modern and green approach to constructing diverse pyridine (B92270) rings. organic-chemistry.org These methods often proceed under mild conditions and offer novel reactivity, providing an avenue for creating complex pyridine derivatives that are otherwise difficult to access.
Skeletal Editing and Late-Stage Functionalization: A groundbreaking strategy involves the "insertion" of a nitrogen atom into arylcycloalkenes to form N-heterocycles using an inexpensive cobalt catalyst under aqueous, open-air conditions. organic-chemistry.org Applying such late-stage skeletal editing techniques to readily available precursors could revolutionize the synthesis of substituted pyridines like this compound.
Biocatalysis: The use of enzymes to perform specific synthetic steps offers high selectivity and sustainability. Research into the microbial degradation pathways of related compounds, such as 4-hydroxypyridine (B47283), has identified specific enzymes like flavin-dependent monooxygenases (e.g., KpiA) and hydrolases (e.g., KpiB) that catalyze hydroxylation and ring-opening reactions. mdpi.com Harnessing these or engineered enzymes could lead to novel and environmentally benign synthetic routes.
Development of Advanced Derivatization Strategies for Enhanced Bioactivity
This compound is an ideal scaffold for chemical modification to create derivatives with tailored biological activities. Future research will focus on systematic structure-activity relationship (SAR) studies to optimize its therapeutic potential. mdpi.com By modifying its functional groups, researchers can fine-tune the molecule's properties to enhance its interaction with biological targets.
Promising derivatization strategies include:
Antimicrobial Agents: Drug resistance is a pressing global health issue, necessitating the development of new antimicrobial compounds. benthamdirect.com Recent studies have shown that synthesizing derivatives of the related 3-hydroxypyridine-4-one core by introducing various benzohydrazide (B10538) groups can yield compounds with significant antibacterial and antifungal activity. benthamdirect.comresearchgate.net For instance, a derivative featuring a methoxy (B1213986) group on the phenyl ring exhibited potent activity against S. aureus and E. coli. benthamdirect.com
Table 1: Antimicrobial Activity of Selected 3-Hydroxypyridine-4-one Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound ID | Substitution | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|---|
| 6c | 3-OCH₃ on phenyl ring | S. aureus | 32 | benthamdirect.com |
| 6c | 3-OCH₃ on phenyl ring | E. coli | 32 | benthamdirect.com |
| Reference | Ampicillin (B1664943) | S. aureus | 64 | benthamdirect.com |
| Reference | Ampicillin | E. coli | 128 | benthamdirect.com |
| Generic | Various derivatives | C. albicans | 128-512 | benthamdirect.com |
| Generic | Various derivatives | A. niger | 128-512 | benthamdirect.com |
Enzyme Inhibitors: The pyridine scaffold is central to many enzyme inhibitors. nih.gov Derivatization of 3-hydroxypyridine-4-one has led to potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org The introduction of specific benzylidene benzohydrazide side chains resulted in compounds with competitive inhibition profiles, with some derivatives showing higher potency than the standard inhibitor, kojic acid. rsc.org This highlights a clear strategy for developing new agents for hyperpigmentation disorders.
Table 2: Tyrosinase Inhibitory Activity of 3-Hydroxypyridine-4-one Derivatives This table is interactive. Users can sort columns by clicking on the headers.
| Compound ID | Substitution Pattern | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6i | 4-hydroxy-3-methoxybenzylidene | 25.29 | rsc.org |
| 6d | 4-methylbenzylidene | 26.36 | rsc.org |
| Reference | Kojic Acid | 30.11 | rsc.org |
Anti-cancer and Anti-inflammatory Agents: The core structure is a known intermediate for synthesizing anti-cancer and anti-inflammatory drug candidates. chemimpex.com Future work will involve creating libraries of derivatives to screen against various cancer cell lines and inflammatory pathways to identify lead compounds with improved efficacy and specificity. chemimpex.com
Identification of New Biological Targets and Therapeutic Avenues
While this compound and its analogs are associated with broad biological activities like antimicrobial and anti-inflammatory effects, a key future direction is the precise identification of their molecular targets. chemimpex.comcymitquimica.com Understanding these interactions at a molecular level is crucial for rational drug design and uncovering new therapeutic uses.
Future approaches will likely include:
Chemical Proteomics and Affinity-Based Probes: Designing derivatives of this compound that can be used as chemical probes will enable the identification of direct binding partners in complex biological systems. Techniques like affinity chromatography coupled with mass spectrometry can pull down interacting proteins, revealing novel cellular targets.
High-Throughput Screening: Screening large libraries of this compound derivatives against panels of enzymes, receptors, and ion channels can uncover unexpected biological activities and new therapeutic avenues. glpbio.com For example, related hydroxypyridine derivatives have been found to inhibit NADH-ubiquinone reductase in the mitochondrial respiratory chain, suggesting a potential role in metabolic diseases. thegoodscentscompany.com
Metabolic Pathway Analysis: The metabolism of aminopyridines can produce active metabolites. For instance, the related compound 4-aminopyridine (B3432731) is metabolized in humans to 4-amino-3-hydroxypyridine via cytochrome P450 enzymes, primarily CYP2E1. nih.gov Investigating the downstream targets of this metabolite could reveal new mechanisms of action and therapeutic applications, particularly in neuroscience. nordmann.globalnih.gov
Integration of Multi-Omics Approaches in Mechanistic Investigations
To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems-biology perspective. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular response to the compound. frontiersin.org
A multi-omics workflow could involve:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in cells or tissues upon treatment, revealing the primary transcriptional response.
Proteomics: To quantify changes in the abundance of thousands of proteins, providing insight into the functional cellular machinery being altered. nih.gov
Metabolomics: To measure fluctuations in small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and identifying affected biochemical pathways. oncotarget.commdpi.com
By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify off-target effects, discover biomarkers for efficacy, and pinpoint novel therapeutic targets that would be missed by traditional approaches. nih.govmdpi.com
Table 3: Conceptual Framework for a Multi-Omics Investigation of this compound This table is interactive. Users can sort columns by clicking on the headers.
| Omics Layer | Technique | Potential Findings | Implication |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes (e.g., stress response, apoptosis pathways). | Elucidates primary cellular response and signaling cascades. |
| Proteomics | Mass Spectrometry (iTRAQ, TMT) | Quantification of protein expression changes (e.g., enzyme levels, structural proteins). oncotarget.com | Reveals functional impact on cellular machinery and pathways. nih.gov |
| Metabolomics | GC-MS, LC-MS | Detection of altered metabolite levels (e.g., amino acids, lipids, energy metabolites). oncotarget.com | Provides a direct readout of physiological state and metabolic reprogramming. |
| Data Integration | Bioinformatics (e.g., GSVA, PLS Regression) | Correlation of gene, protein, and metabolite changes to build pathway models. frontiersin.orgnih.gov | Creates a holistic understanding of the mechanism of action. |
Exploration in Emerging Fields of Chemical Biology and Green Chemistry
The unique properties of this compound make it a candidate for exploration in cutting-edge areas of chemical science that prioritize both innovation and sustainability.
Chemical Biology: In chemical biology, small molecules are used as tools to probe and manipulate biological systems. This compound can serve as a scaffold for creating chemical probes, such as fluorescently tagged or biotinylated derivatives, to visualize and track biological processes in real-time. Furthermore, the field of biocatalysis offers a powerful method for the late-stage diversification of complex molecules, and enzymes identified from bacterial metabolic pathways could be used to generate novel derivatives of this compound with unique biological activities. mdpi.comnih.gov
Green Chemistry: The principles of green chemistry aim to make chemical processes more environmentally friendly. Future research on this compound will focus on developing sustainable synthetic routes that minimize waste, use less hazardous solvents, and employ energy-efficient methods like photocatalysis. organic-chemistry.org There is also potential to explore the use of this compound and its derivatives themselves as catalysts or as components in the development of new functional materials, such as biodegradable polymers or coordination complexes for industrial applications. Predictive models based on Quantitative Structure-Use Relationships (QSUR) can also be employed to forecast the functional uses and potential hazards of new derivatives, reducing the need for extensive experimental testing.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Amino-4-hydroxypyridine, and how do reaction conditions influence yield and regioselectivity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine derivatives. For example, nucleophilic substitution or metal-catalyzed coupling (e.g., palladium or copper catalysts) can introduce functional groups like amino and hydroxyl moieties . Key parameters include temperature control (e.g., 80–120°C for amination), solvent selection (polar aprotic solvents like DMF), and catalyst loading (1–5 mol%) to enhance regioselectivity and yield (>70%) . Optimization may require adjusting stoichiometry of reagents like trifluoroacetamide or ammonia derivatives.
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions on the pyridine ring, with amino protons typically appearing at δ 5.5–6.5 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 110.12 for C₅H₆N₂O) . Elemental analysis validates empirical composition (C, H, N within ±0.3% of theoretical values). Purity (>95%) is assessed via HPLC with UV detection at λ 254 nm .
Q. How does the solubility profile of this compound affect its utility in organic reactions?
- Methodological Answer : The compound is slightly soluble in water but dissolves better in polar solvents like ethanol, DMSO, or DMF . Solvent choice impacts reaction efficiency; for example, DMF enhances nucleophilic substitution rates due to high polarity, while ethanol is preferred for safer, low-temperature reactions. Pre-dissolving in warm DMSO (40–50°C) improves homogeneity in coupling reactions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in aldimine formation with amino acids?
- Methodological Answer : The amino and hydroxyl groups act as nucleophiles, reacting with carbonyl groups in amino acids (e.g., alanine) to form Schiff bases. Kinetic studies suggest pH-dependent equilibrium (optimal at pH 7–8), with rate constants (k) measured via UV-Vis spectroscopy tracking imine bond formation at 300–350 nm . Computational models (DFT) predict transition states and stabilize intermediates, aiding in catalyst design for enhanced reaction efficiency .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from substituent positioning. For example, trifluoromethyl groups at the 2-position enhance metabolic stability, while hydroxyl group orientation affects binding affinity . Systematic SAR studies using standardized assays (e.g., MIC tests for antimicrobial activity) and crystallographic data (e.g., protein-ligand co-crystal structures) clarify structure-activity relationships .
Q. What strategies are employed to design CNS-targeting drugs using this compound as a scaffold?
- Methodological Answer : The compound’s ability to cross the blood-brain barrier (BBB) is evaluated via logP calculations (experimental logP ~0.5) and PAMPA-BBB assays . Modifications like N-methylation or fluorination improve BBB penetration. In vivo models (e.g., rodent neuroactivity tests) assess efficacy in dopamine receptor modulation, with LC-MS/MS quantifying brain tissue concentrations .
Safety and Handling
Q. What are the best practices for safely handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work under fume hoods to avoid inhalation of dust . Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition . Spills require neutralization with 10% acetic acid followed by absorbent materials (e.g., vermiculite) . Acute toxicity (LD₅₀ oral, rat: 250 mg/kg) mandates strict exposure control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
